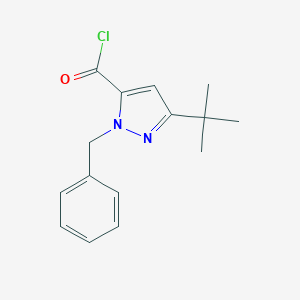
1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of pyrazole derivatives often involves strategies that allow the introduction of various substituents at specific positions on the pyrazole ring to modulate the compound's properties. A common approach to synthesizing such compounds involves coupling protected alkynols with acid chlorides to form alkynyl ketones, followed by reaction with hydrazine to construct the pyrazole nucleus. Subsequent deprotection and conversion to a chloride provide a pathway to synthesize derivatives like 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride with diverse substituents at the 3 and 5 positions on the pyrazole ring (Grotjahn et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is significantly influenced by substituents, leading to variations in their supramolecular architecture. For example, compounds with benzylamino substituents at the 5 position exhibit different hydrogen-bonded structures ranging from chains to sheets, depending on the nature of the substituents and the crystal packing forces (Castillo et al., 2009).
科学的研究の応用
Synthesis and Functionalization
- Pyrazole derivatives have been synthesized through reactions involving acid chlorides, showcasing the versatility of pyrazole compounds in organic synthesis. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of corresponding amides and imidazo[4,5-b] pyridine derivatives, indicating a pathway for the functionalization of pyrazole rings (Yıldırım et al., 2005).
Catalytic Applications
- Ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, including pyrazole derivatives, have been prepared, demonstrating catalytic activities in hydrogen transfer reactions. This suggests the potential for pyrazole compounds in catalysis (Cheng et al., 2009).
Antimicrobial and Antioxidant Properties
- Some pyrazole scaffolds have shown antimicrobial and antioxidant activities, indicating their potential as therapeutic agents. For instance, a class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds exhibited significant antimicrobial and antioxidant effects, highlighting the bioactive potential of pyrazole derivatives (Rangaswamy et al., 2017).
Structural and Mechanistic Insights
- The structure and reactions of pyrazole compounds have been extensively studied, including their hydrogen bonding patterns and reaction mechanisms. For example, the study of intramolecular hydrogen bonding in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN2)cobalt(II) revealed how ligand steric bulk influences hydrogen bonding motifs, providing insights into the design of pyrazole-based ligands (Guzei et al., 2010).
特性
IUPAC Name |
2-benzyl-5-tert-butylpyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQKPPPBCMZVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384062 |
Source


|
| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160233-29-4 |
Source


|
| Record name | 3-(1,1-Dimethylethyl)-1-(phenylmethyl)-1H-pyrazole-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160233-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160233-29-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)

![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)






![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

